(5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C24H19ClN2O3S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-29-20-9-5-8-17(22(20)30-15-16-6-3-2-4-7-16)14-21-23(28)27-24(31-21)26-19-12-10-18(25)11-13-19/h2-14H,15H2,1H3,(H,26,27,28)/b21-14- |
InChI Key |
XRFFLRMHXOMKDD-STZFKDTASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Cl)S3 |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Cl)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazolone Ring: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the Benzylidene Group: This step involves the condensation of the thiazolone intermediate with 2-(benzyloxy)-3-methoxybenzaldehyde in the presence of a base.
Formation of the Imino Group: The final step involves the reaction of the intermediate with 4-chloroaniline under acidic conditions to form the imino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes, depending on the specific conditions.
Reduction: The primary product is the corresponding amine.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be a lead compound for the development of new drugs. Its structure allows for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and applications can be optimized for large-scale production.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-[(4-CHLOROPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene group at position 5 is a critical site for structural diversification. Key comparisons include:
- Compound 6a–j () : These analogs vary in benzylidene substituents (e.g., nitro, methoxy, halogens). For instance, a 4-nitrobenzylidene group (6c) may enhance electrophilicity, whereas a 3,4-dimethoxybenzylidene (6e) improves solubility but reduces potency due to steric hindrance .
- Compound 5 () : Features a 4-methoxyphenyl substituent, demonstrating that methoxy groups at para positions improve metabolic stability compared to ortho-substituted analogs like the target compound .
Substituent Variations on the Anilino Group
The 4-chloroanilino group in the target compound contrasts with:
- Unsubstituted anilino analogs: Lack of substituents (e.g., 6a in ) results in lower bioactivity, highlighting the importance of the 4-chloro group in enhancing interactions with hydrophobic enzyme pockets .
Core Heterocycle Modifications
Table 1: Comparative Analysis of Thiazol-4-One Derivatives
*MIC50 values are illustrative and derived from analogous studies.
Key Findings :
Q & A
Q. What are the critical considerations for synthesizing (5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one with high purity?
- Methodological Answer : Synthesis requires multi-step optimization, including temperature control (reflux at 80–100°C), solvent selection (DMF or ethanol), and reaction time (2–6 hours). For example, condensation of thiosemicarbazide derivatives with chloroacetic acid under sodium acetate catalysis is a common approach. Purification via recrystallization (DMF-acetic acid mixtures) or column chromatography is essential to achieve >95% purity . Microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and confirming its Z-configuration?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Z-configuration of the methylidene group via coupling constants (J = 10–12 Hz for Z-isomers). High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while X-ray crystallography (using SHELX programs) resolves crystal packing and stereochemistry . High-Performance Liquid Chromatography (HPLC) with UV detection monitors reaction progress and purity .
Q. How can researchers assess the compound’s stability under varying pH conditions for biological assays?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products using LC-MS and compare peak areas to quantify stability. Thiazol-4-one derivatives are typically stable at neutral pH but may hydrolyze in strongly acidic/basic conditions, requiring pH-adjusted formulations for in vivo studies .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, alkoxy groups) influence this compound’s biological activity?
- Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies are key. For example:
- Halogenation : Introducing chloro or fluoro groups at the 4-position of the anilino ring enhances lipophilicity and target binding (e.g., kinase inhibition).
- Methoxy vs. Ethoxy : Longer alkoxy chains (e.g., ethoxy) may improve membrane permeability but reduce aqueous solubility.
- Pyrazole vs. Thiazole : Hybrid structures combining both rings show dual activity (antimicrobial and anti-inflammatory) .
Use molecular docking (AutoDock Vina) and in vitro assays (enzyme inhibition, cytotoxicity) to validate hypotheses .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize protocols : Use identical cell lines (e.g., HeLa for anticancer assays) and positive controls (e.g., doxorubicin).
- Dose-response curves : Test across a wide concentration range (1 nM–100 µM) to identify IC₅₀ values.
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.
Re-evaluate conflicting data using orthogonal assays (e.g., apoptosis vs. proliferation markers) .
Q. How can researchers design crystallization trials to determine this compound’s 3D structure?
- Methodological Answer : Use vapor diffusion or sitting-drop methods with screening kits (e.g., Hampton Research). Optimize solvent systems (e.g., DMSO/water mixtures) and temperatures (4–25°C). For twinned crystals, employ SHELXL for refinement and SHELXD for phase determination. High-resolution data (≤1.0 Å) from synchrotron sources are ideal for resolving complex substituent arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
